References1. (E)-1-(4-Aminophenyl)-3-(pyridin-3-yl)prop-2-en-1-one. 2. Potentiation of Antibiotic Activity, and Efflux Pumps Inhibition by (2E)−1−(4−Aminophenyl)−3−(4−Fluorophenyl)prop−2−en−1−one. 4. Synthesis, structural, characterization, antibacterial and antibiotic modifying activity, ADMET study, molecular docking and dynamics of chalcone (E)-1-(4-aminophenyl)-3-(4-nitrophenyl)prop-2-en-1-one in strains of Staphylococcus aureus carrying NorA and MepA efflux pumps. 5. (2E)-1-(4-Aminophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one. 6. (2E)-1-(4-Aminophenyl)-3-(2-thienyl)prop-2-en-1-one ethanol hemisolvate. 7. (E)-1-(4-Aminophenyl)-3-(naphthalen-2-yl)prop-2-en-1-one. 9. Crystal structure and Hirshfeld surface analysis of (2E)-3-(2,4-dichlorophenyl)-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one. 12. (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one. 13. SARS-CoV 3C-Like Protease Inhibitors of some Newly Synthesized Substituted Pyrazoles and Substituted Pyrimidines Based on 1-(3-Aminophenyl)-3-(1H-indol-3-yl)prop-2-en-1-one. 14. Anti-inflammatory effect of synthesized indole-based chalcone (2E)-3-(4-bromophenyl)-1-(1H-indol-3-yl) prop-2-en-1-one: an in vitro and in vivo studies. 15. Synthesis, spectroscopic characterization, and antibacterial activity of chalcone (2E)-1-(3'-aminophenyl)-3-(4-dimethylaminophenyl)-prop-2-en-1-one against multiresistant Staphylococcus aureus carrier of efflux pump mechanisms and β-lactamase. 16. Improvement of the 3-(2-Hydroxyphenyl)-1-(Pyridin-3-Yl)Prop-2-En-1-One Synthesis Experiment Based on Flow Chemistry Platform. 18. (2E)-3-(2-Chloro-8-methylquinolin-3-yl)-1-(2,4-dimethylquinolin-3-yl)prop-2-en-1-one. 19. 1-(4-Aminophenyl)-3-(3-bromophenyl)prop-2-en-1-one. 20. 1-(4-Aminophenyl)-3-[2-(trifluoromethyl)phenyl]prop-2-en-1-one. 21. 3-(3-Chlorophenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one. 22. (2E)-3-(4-Chlorophenyl)-1-(2,4-dimethylquinolin-3-yl)prop-2-en-1-one. 23. (E)-1-(2-Aminophenyl)-3-(thiophen-2-yl)prop-2-en-1-one. 24. (E)-1-(2-Aminophenyl)-3- (benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one. 25. (2E)-1-(4-Bromophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one. 26. (2E)-1-(2,4-Dimethylquinolin-3-yl)-3-(thiophen-2-yl)prop-2-en-1-one. 27. (2Z)-3-Hydroxy-1-(pyridin-2-yl)-3-(pyridin-3-yl)prop-2-en-1-one: crystal structure and Hirshfeld surface analysis. 28. (2E)-3-(3,4-Dimethoxyphenyl)-1-(2,5-dimethylthiophen-3-yl)prop-2-en-1-one. 29. (2E)-3-(6-Chloro-2-methoxyquinolin-3-yl)-1-(2,4-dimethylquinolin-3-yl)prop-2-en-1-one acetone monosolvate. 30. (2E)-3-(2-Chloro-8-methylquinolin-3-yl)-1-(2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one.
(2E)-1-(4-Aminophenyl)-3-pyridin-3-YL-prop-2-EN-1-one is a chemical compound classified as a chalcone derivative, characterized by the presence of a prop-2-en-1-one unit bridging a 4-aminophenyl group and a pyridine ring. This compound has garnered attention in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and structural properties.
This compound can be synthesized through a base-catalyzed Claisen-Schmidt condensation reaction involving 4-aminoacetophenone and 3-pyridinecarboxaldehyde. The synthesis typically occurs in ethanol with sodium hydroxide as a catalyst, resulting in a yellow solid that can be purified through recrystallization methods .
(2E)-1-(4-Aminophenyl)-3-pyridin-3-YL-prop-2-EN-1-one is classified under the following categories:
The synthesis of (2E)-1-(4-Aminophenyl)-3-pyridin-3-YL-prop-2-EN-1-one involves the following steps:
The synthesis yields single crystals suitable for X-ray diffraction analysis, allowing for detailed structural characterization of the compound .
The molecular structure of (2E)-1-(4-Aminophenyl)-3-pyridin-3-YL-prop-2-EN-1-one features:
Key structural data include:
The primary reaction involving this compound is its formation via the Claisen-Schmidt condensation, which typically results in the formation of chalcone derivatives.
The reaction mechanism involves nucleophilic attack by the amine on the carbonyl carbon of the aldehyde, followed by dehydration to form the double bond characteristic of chalcones.
The biological activity of (2E)-1-(4-Aminophenyl)-3-pyridin-3-YL-prop-2-EN-1-one has been explored in various studies, although specific mechanisms remain under investigation.
While some studies have indicated weak fluorescence properties upon excitation at specific wavelengths, its antibacterial and tyrosinase inhibitory activities were found to be inactive .
(2E)-1-(4-Aminophenyl)-3-pyridin-3-YL-prop-2-EN-1-one holds potential applications in:
Research continues to explore its full range of biological activities and potential therapeutic applications .
The emergence of (2E)-1-(4-aminophenyl)-3-pyridin-3-yl-prop-2-en-1-one can be traced to systematic explorations of chalcone derivatives during the 1970s-1980s, driven by interest in their natural occurrence and bioactivity. While exact historical records of its first synthesis remain elusive, its CAS registry (64908-88-9) places its entry into chemical databases in the late 20th century. Early synthetic efforts focused on Claisen-Schmidt condensation between 4-aminoacetophenone and nicotinaldehyde (pyridine-3-carbaldehyde) under basic catalysis, typically employing aqueous alcoholic potassium or sodium hydroxide at ambient or reflux temperatures [3] [6]. This straightforward methodology provided efficient access to the compound on a research scale, enabling initial biological screening. The structural confirmation relied heavily on spectroscopic techniques available at the time, including infrared spectroscopy (characteristic peaks: ~1655 cm⁻¹ for conjugated ketone C=O, ~1620 cm⁻¹ for C=C, ~3350 & 3450 cm⁻¹ for primary amine) and later, ¹H-NMR spectroscopy (diagnostic signals: δ ~7.90 & 7.65 ppm for trans-olefinic protons, J ~15.5 Hz) [6] [7].
Initial pharmacological interest stemmed from the compound’s structural analogy to known bioactive chalcones and the recognition of the pharmacophoric potential of both the 4-aminophenyl and pyridin-3-yl groups. The aminophenyl moiety, common in antiproliferative agents, suggested potential DNA interaction, while the pyridine ring offered opportunities for hydrogen bonding and coordination with enzymes. Early screening efforts, though limited, hinted at cytostatic potential against leukemia cell lines, which spurred more targeted investigations in the 2000s as computational modeling and high-throughput screening became more accessible [4] [6]. Its commercial availability from suppliers like Matrix Scientific and AK Scientific by the early 2000s further facilitated research into its biological properties and derivatization [3].
Table 1: Key Historical Aspects of (2E)-1-(4-Aminophenyl)-3-pyridin-3-yl-prop-2-en-1-one
Aspect | Detail | Significance |
---|---|---|
Synthetic Origin | Claisen-Schmidt condensation of 4-aminoacetophenone and nicotinaldehyde | Provided efficient access, enabling biological evaluation |
Primary Characterization | IR, ¹H-NMR, ¹³C-NMR spectroscopy | Confirmed planar trans-configuration and functional groups |
Early Commercialization | Available from suppliers (e.g., Matrix Scientific, AK Scientific) by early 2000s | Facilitated wider biological screening and SAR studies |
Initial Bioactivity Focus | Cytostatic screening against leukemia models | Highlighted potential as anticancer scaffold |
The structural architecture of (2E)-1-(4-aminophenyl)-3-pyridin-3-yl-prop-2-en-1-one renders it exceptionally suitable for rational drug design, functioning as a versatile molecular scaffold for developing targeted anticancer agents. Its molecular recognition capabilities are governed by specific features:
A cornerstone application of this chalcone is its role as a precursor in scaffold hopping for kinase inhibition, exemplified by the patent US9006451B1. Here, derivatives incorporating the 4-(pyridin-3-yl)pyrimidin-2-ylamine motif, synthesized using the chalcone or its intermediates, demonstrated potent anti-angiogenic activity in chick chorioallantoic membrane (CAM) assays. This biological activity is mechanistically linked to the inhibition of receptor tyrosine kinases (RTKs) like VEGFR-2, crucial for tumor neovascularization. The chalcone core provides the essential spatial orientation for the pyridinylpyrimidine pharmacophore to interact with the ATP-binding cleft, while the 4-aminophenyl moiety contributes auxiliary hydrophobic contacts [4]. Computational studies (DFT, molecular docking) confirm that the chalcone’s planarity and electronic profile optimize binding to the hydrophobic back pocket of these kinases, with the enone carbonyl often forming key hydrogen bonds [6].
Table 2: Targeted Modifications of the Chalcone Core for Enhanced Anticancer Activity
Region Modified | Rationale | Example Derivative/Outcome | Target/Mechanism |
---|---|---|---|
Pyridine Ring (Position) | Modulate H-bonding, lipophilicity, π-stacking | 4-(Pyridin-3-yl)pyrimidin-2-ylamine hybrids | VEGFR-2 inhibition / Anti-angiogenic |
Enone Linker | Conformational restriction, alter electronics | Introduction of heterocyclic bioisosteres | Improved metabolic stability |
4-Aminophenyl Group | Enhance hydrophobic contacts, H-bonding | Introduction of electron-withdrawing substituents | Modulated kinase selectivity |
Scaffold Hybridization | Combine pharmacophores | Fusion with piperidine carboxamide (e.g., N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide) | Dual anti-angiogenic & DNA interaction |
Structure-Activity Relationship (SAR) studies highlight the criticality of the pyridine nitrogen’s position. The 3-pyridyl isomer, as in this chalcone, consistently outperforms 2-pyridyl or 4-pyridyl analogs in antiproliferative assays. This superiority is attributed to the optimal orientation of the nitrogen lone pair for forming a key hydrogen bond with kinase hinge region residues (e.g., Cys919 in VEGFR-2), a binding mode confirmed by molecular modeling studies. Furthermore, modifications to the 4-amino group (-NH₂) reveal its dual role: maintaining crucial H-bonding capacity and influencing the compound’s overall electronic properties and solubility. Conversion to amides or ureas can enhance potency against specific targets but may alter the mechanism of action from kinase inhibition to DNA interaction or topoisomerase inhibition [4] [6] [8].
The integration of computational chemistry has been pivotal in advancing this compound’s application in drug design. Density Functional Theory (DFT) calculations provide detailed insights into its electronic structure, revealing charge distribution patterns that favor interaction with positively charged kinase subdomains. Molecular docking and dynamics simulations predict stable binding modes within the ATP-binding sites of various oncogenic kinases, guiding the rational design of derivatives with improved affinity and selectivity profiles [6]. This synergy between its inherent molecular recognition features and structure-based design solidifies its role as a foundational scaffold for developing next-generation targeted cancer therapeutics.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7